N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide
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Overview
Description
N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction can be carried out under reflux conditions in ethanol, with a catalytic amount of piperidine . The reaction yields triazolothiadiazines and triazolothiadiazepines, depending on the specific conditions and reactants used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, which is used in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral agent, particularly against the influenza A virus.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to block the active site of the M2 protein of the influenza A virus, inhibiting the neuraminidase enzyme . This interaction prevents the virus from replicating and spreading, making the compound a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazines and triazolothiadiazepines, such as:
- 7-Benzylidene-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine
- 8-Phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazepine
Uniqueness
N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is unique due to its specific structural features and pharmacological activities. Its ability to interact with a wide range of biological targets and its potential as an antiviral agent
Properties
Molecular Formula |
C24H27N5OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C24H27N5OS/c1-2-17-11-13-19(14-12-17)25-22(30)20-24(15-7-4-8-16-24)28-29-21(26-27-23(29)31-20)18-9-5-3-6-10-18/h3,5-6,9-14,20,28H,2,4,7-8,15-16H2,1H3,(H,25,30) |
InChI Key |
HLQHPBMYATVXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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